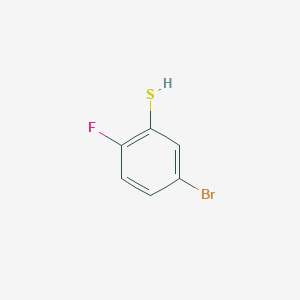

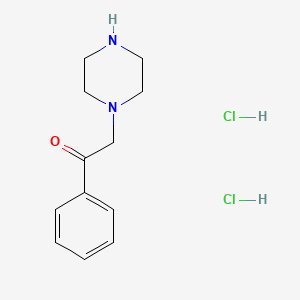

![molecular formula C11H12N2O2 B1322930 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one CAS No. 759452-96-5](/img/structure/B1322930.png)

1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one

Descripción general

Descripción

The compound 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one is a spirocyclic compound, which is a class of organic compounds characterized by their unique structure where two rings are joined at a single atom. The spiro junction in these compounds can impart significant conformational rigidity and can influence the compound's physical, chemical, and biological properties. Although the specific compound is not directly discussed in the provided papers, similar spirocyclic compounds have been synthesized and studied for their potential applications in medicinal chemistry and as building blocks for biologically active compounds .

Synthesis Analysis

The synthesis of spirocyclic compounds often involves multi-component reactions and can be optimized for better yields and purity. For instance, a one-pot ultrasound-assisted synthesis has been developed for the efficient production of spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitriles, which are structurally related to the compound of interest . Similarly, a novel process for the kilogram-scale synthesis of a related spiro compound has been reported, which achieved high purity and yield through the use of alternative starting materials and reaction conditions . These methods highlight the importance of optimizing synthesis protocols to achieve efficient production of spirocyclic compounds.

Molecular Structure Analysis

Spirocyclic compounds often exhibit interesting molecular structures due to their spiro junction. For example, the regioselective synthesis and stereochemical structure of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidines] have been characterized using various spectroscopic techniques and X-ray diffraction, demonstrating the complexity and precision required in analyzing the molecular structure of spiro compounds . The molecular structure can significantly affect the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of spirocyclic compounds can be influenced by the nature of the spiro junction and the substituents on the rings. Cross-condensation reactions involving derivatives of cyanoacetic acid and carbonyl compounds have been studied to synthesize spiro-pyrano[2,3-c]pyrazoles, indicating the versatility of spiro compounds in chemical reactions . The electrochemical method of synthesis mentioned in the study suggests a more regioselective approach to forming spiro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are determined by their molecular structure. The presence of a spiro junction can confer rigidity and influence properties such as solubility, melting point, and stability. The practical synthesis of spiro[cyclohexane-1,3'-furo[3,4-c]pyridin]-1'-one demonstrates the isolation of a highly functionalized spiro compound as a single diastereomer in high chemical purity, which is essential for its potential use in pharmaceutical research . The crystal packing and conformation of spiro compounds, as seen in the study of a dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-dione, also contribute to their physical properties .

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Building Blocks

- Synthesis Methods: 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one derivatives can be synthesized using various methods. For instance, a practical synthesis of a related compound, (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, was developed using an efficient two-step sequence from readily available materials, yielding a highly functionalized and potentially useful building block for pharmaceutical research (Bish et al., 2010).

- Innovative Synthesis Approaches: Ultrasonic irradiation has been used for an efficient one-pot synthesis of 1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitriles. This method offers high yields, short reaction times, and differs from classical heating methods (Ghahremanzadeh et al., 2014).

Chemical Structure and Analysis

- Structural Importance in Alkaloids: Spiro[indoline-3,4'-piperidine] is a significant structural scaffold in numerous polycyclic indole alkaloids with a variety of bioactivities. A synthetic strategy for spiro[indoline-3,4'-pyridin]-2-yl)carbamates has been developed, which involves a unique feature of efficiently capturing in situ generated spiroindoleninium intermediates (Liang et al., 2020).

- Crystallography and Molecular Structure: Studies on compounds like 5′′-Benzylidene-5-chloro-1′,1′′-dimethyl-4′-phenyldispiro[indoline-3,2′-pyrrolidine-3′,3′′-piperidine]-2,4′′-dione provide insights into the structural conformation of these spiro-linked compounds, showcasing various spiro links and their configurations in crystal structures (Farag et al., 2013).

Biological Activity and

Biological Activity and Potential Applications

- Potential in Drug Discovery: A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were synthesized, showing significant promise in pharmacological and antitumor assays. These compounds have been identified as potent and selective inhibitors in various in vitro and in vivo assays, highlighting their potential in drug discovery (Li et al., 2013).

- Medicinal Chemistry Research: The spiro[chromane-2,4'-piperidine]-4(3H)-one is a crucial pharmacophore in many drugs, drug candidates, and biochemical reagents. Recent advances in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds have been significant, with a focus on their biological relevances and potential as new biologically active substances (Ghatpande et al., 2020).

Catalysis and Reaction Mechanisms

- Role in Catalyzed Reactions: Spiro[indoline-3,4'-piperidine] plays a vital role in catalyzed reactions. An intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls, catalyzed by guanidinium hypoiodite, showcases the use of spiro[indoline-3,4'-piperidines] in moderate to excellent yields. This process also demonstrates the potential of chiral hypoiodite catalysts for asymmetric carbon-carbon bond-forming reactions (Sugimoto et al., 2023).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-8-1-4-13-7-9(8)11(15-10)2-5-12-6-3-11/h1,4,7,12H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEOTMXBXQPWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=CN=C3)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630440 | |

| Record name | 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one | |

CAS RN |

759452-96-5 | |

| Record name | 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

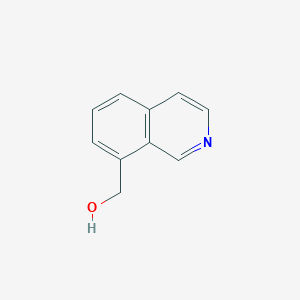

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)